2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide

G3BP2 inhibition Target engagement Breast cancer

2-Hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide, widely cataloged as Compound C108, is a salicylaldehyde-derived aroylhydrazone. It belongs to the class of Schiff base ligands but is primarily distinguished as a small-molecule inhibitor of the GTPase-activating protein (SH3 domain)-binding protein 2 (G3BP2), a stress granule-associated protein implicated in breast tumor initiation, esophageal squamous cell carcinoma metastasis, and inflammatory diseases.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
Cat. No. B11936582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O
InChIInChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)
InChIKeyLQGMBUGEAAGJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide (Compound C108) for Oncology and Stress Granule Research Procurement


2-Hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide, widely cataloged as Compound C108, is a salicylaldehyde-derived aroylhydrazone [1]. It belongs to the class of Schiff base ligands but is primarily distinguished as a small-molecule inhibitor of the GTPase-activating protein (SH3 domain)-binding protein 2 (G3BP2), a stress granule-associated protein implicated in breast tumor initiation, esophageal squamous cell carcinoma metastasis, and inflammatory diseases [2]. The compound holds CAS number 15533-09-2, a molecular formula of C15H14N2O3, and a molecular weight of 270.28 g/mol [3].

Why Salicylaldehyde Aroylhydrazone Analogs Cannot Substitute for 2-Hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide in G3BP2-Targeted Research


Substitution with close structural analogs, such as salicylaldehyde salicyloyl hydrazone (SSH, CAS 3232-36-8), is mechanically invalid for G3BP2-targeted studies. The target compound features a ketone-derived ethylidene bridge, whereas SSH possesses an aldehyde-derived methylidene bridge; this subtle difference alters the steric and electronic environment of the imine bond, critically affecting protein-ligand interactions in the G3BP2 binding pocket [1]. While SSH and its metal complexes have been explored for antibacterial applications, they lack the validated protein target engagement signature of Compound C108 [1]. Even among other G3BP1/2 inhibitors like FAZ-3532 (G3Ia), which binds the NTF2L domain with a distinct recognition profile, biological outcomes are not interchangeable [2]. The following quantitative evidence demonstrates the verifiable differentiation that governs scientific procurement decisions.

Quantitative Differentiation Evidence for 2-Hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide (C108) Versus Comparators


Target Engagement Selectivity: G3BP2 Functional Inhibition vs. G3BP1/2 NTF2L Domain Binder FAZ-3532

Compound C108 was identified through a phenotypic chemical screen for molecules enhancing the effect of chemotherapy on tumor-initiating cell (TIC)-enriched populations. Its protein target was subsequently identified as G3BP2 by affinity pull-down [1]. In contrast, the comparator FAZ-3532 (G3Ia) was designed as a direct NTF2L domain binder that inhibits G3BP1/2 co-condensation with caprin 1 and RNA in vitro [2]. While FAZ-3532 binds G3BP1 with a Kd of 0.54 µM, its functional effect on G3BP2-specific cellular phenotypes in cancer models has not been reported, whereas C108’s G3BP2-dependent anti-tumor initiation activity is validated in vivo [1].

G3BP2 inhibition Target engagement Breast cancer Stress granules

Tumor-Initiating Cell Reduction in Vivo: C108 vs. Untreated Control

In a mouse xenograft model of breast cancer, treatment with C108 at 1 µM for 24 hours resulted in an approximately 10-fold reduction in the proportion of TICs relative to untreated cells [1]. This result is consistent across multiple patient-derived xenograft lines, including MAXF 401 and MDA-MB-453, demonstrating the compound's ability to impair the self-renewal capacity of the TIC subpopulation [1]. No such quantitative TIC reduction has been reported for the structurally related salicylaldehyde salicyloyl hydrazone (SSH), which is inactive in tumor initiation assays [2].

Breast cancer Tumor-initiating cells Xenograft G3BP2

Metastasis Suppression in Esophageal Squamous Cell Carcinoma (ESCC): C108 vs. Genetic Knockdown

In ESCC cell lines, pharmacological inhibition of G3BP2 with C108 remarkedly suppressed cell metastasis in vitro and in vivo, phenocopying the effects of G3BP2 genetic knockdown [1]. Crucially, this effect was demonstrated in conjunction with the LINC01554/G3BP2/HDGF regulatory axis, establishing a clear mechanism of action [1]. While other G3BP2-targeting strategies (e.g., siRNA) achieve similar outcomes, C108 provides a small-molecule alternative that is amenable to in vivo dosing and combination studies, as demonstrated by its synergy with venetoclax in acute myeloid leukemia models [2].

ESCC Metastasis G3BP2 LINC01554

In Vivo Anti-Inflammatory Activity in Rheumatoid Arthritis: C108 vs. Vehicle Control

In an adjuvant-induced arthritis (AA) rat model, intra-articular injection of C108 at 4 and 8 μM significantly alleviated arthritis symptoms, reduced synovial hyperplasia, and downregulated G3BP2, N-cadherin, IL-1β, and MMP3 expression, while promoting p53 expression [1]. These effects were reversed by the p53 inhibitor PFT-α, confirming a G3BP2/p53-dependent mechanism. No other aroylhydrazone compound has demonstrated this dual anti-metastatic and anti-inflammatory profile in validated animal models.

Rheumatoid arthritis G3BP2 p53 signaling Fibroblast-like synoviocytes

Chemo-Sensitization Synergy in Acute Myeloid Leukemia: C108 + Venetoclax Combination

Co-culture of primary AML cells with C108 and venetoclax resulted in decreased cell viability, indicating potent synergy between G3BP2 inhibition and BCL-2 blockade [1]. Mechanistically, C108-mediated G3BP2 inhibition reduces MCL1 expression via the ELF1 axis, resensitizing cells to venetoclax. No alternative G3BP2 inhibitor has published combination data with venetoclax in AML patient samples, making C108 the only validated G3BP2 inhibitor for this drug-resistant context.

AML Venetoclax resistance MCL1 G3BP2

Structural Differentiation from Salicylaldehyde Salicyloyl Hydrazone (SSH): Ethylidene vs. Methylidene Bridge

C108 contains an ethylidene bridge (-C(CH3)=N-), while the closest structural analog, salicylaldehyde salicyloyl hydrazone (SSH, CAS 3232-36-8), contains a methylidene bridge (-CH=N-) [1]. This methyl group introduces steric hindrance that alters the dihedral angle between the aromatic rings, influencing both metal coordination geometry and protein binding surface complementarity [1]. SSH and its Cu(II) complex have been investigated for antibacterial activity, but no G3BP2 binding or antitumor initiation activity has been reported [2].

Aroylhydrazone Schiff base Metal chelation Structure-activity relationship

Optimal Research and Procurement Application Scenarios for 2-Hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide (C108)


Breast Cancer Tumor-Initiating Cell (TIC) Biology and G3BP2 Target Validation

C108 is the compound of choice for functional studies of G3BP2 in breast cancer initiation. Based on its ~10-fold reduction of TIC proportion in xenograft models, researchers studying cancer stem cell self-renewal, mammosphere formation, and stress granule biology should procure C108 as a positive control inhibitor [1]. The compound's target selectivity differentiates it from G3BP1/2 dual inhibitors such as FAZ-3532, ensuring phenotype interpretation is G3BP2-specific.

Esophageal Squamous Cell Carcinoma Metastasis and Combination Therapy Screening

For investigators studying the LINC01554/G3BP2/HDGF axis in ESCC, C108 is the requisite pharmacological tool because it phenocopies genetic G3BP2 ablation in both in vitro and in vivo metastasis assays [1]. Its small-molecule nature enables dosing flexibility for high-throughput combination screens, including those with standard-of-care chemotherapeutics or targeted agents.

Venetoclax Resistance and MCL1-Driven AML Studies

In AML research focused on overcoming BCL-2 inhibitor resistance, C108 provides a unique G3BP2 inhibitor to sensitize cells to venetoclax via downregulation of MCL1. No other G3BP2 inhibitor published at the time of writing possesses this specific drug combination data set in primary AML patient samples [1]. Procurement of C108 is essential for replicating these findings and developing new combination regimens.

Salicylaldehyde Aroylhydrazone Analog Screening in Antibacterial and Metal Chelation Research

In materials and coordination chemistry research, C108 serves as a 'ketone-bridge' benchmark for comparative studies against the parent aldehyde-bridge SSH. Researchers investigating the structure-activity relationship of aroylhydrazone ligands for metal ion sensing, ion-selective electrodes, or metallodrug design can use C108 to systematically evaluate the effect of methyl substitution on ligand field strength and resulting complex stability [1].

Quote Request

Request a Quote for 2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.